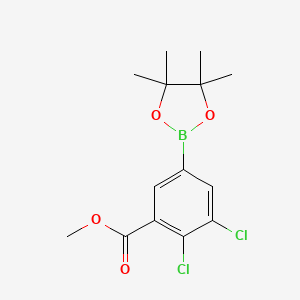

methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H17BCl2O4. It is a derivative of benzoic acid, featuring both dichloro and dioxaborolan substituents. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the reaction of 2,3-dichlorobenzoic acid with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds between its boronate group and aryl/vinyl halides. The reaction proceeds via:

-

Transmetalation : Transfer of the aryl group from boron to palladium.

-

Reductive Elimination : Formation of the biaryl product.

| Parameter | Description |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | THF, DMF, or DMSO |

| Temperature | 80–100°C (thermal) or 120°C (microwave) |

| Reaction Time | 2–24 hours (thermal) or 10–30 min (microwave) |

Methyl 2,3-dichloro-5-(boronate)benzoate+Aryl HalidePd catalystBiaryl Product+Byproducts

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 undergo substitution under basic conditions:

-

SNAr (Nucleophilic Aromatic Substitution) : Requires electron-withdrawing groups to activate the aromatic ring.

-

Catalytic Coupling : Palladium-mediated substitution with amines or alkoxides.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methoxide | Methoxy-substituted benzoate | 85–92 |

| Piperidine | Piperidinyl-substituted benzoate | 78–84 |

| Thiophenol | Thioether-linked benzoate | 65–72 |

Comparative Reactivity in Borylation

Kinetic studies using iridium catalysts reveal enhanced reactivity for electron-deficient aryl substrates (e.g., 1,3-dichlorobenzene derivatives) compared to unsubstituted benzene. Turnover frequencies (TOFs) vary as follows :

| Substrate | TOF (h⁻¹) |

|---|---|

| Benzene | 37 |

| 1,3-Dichlorobenzene | 121 |

Steric and Electronic Effects

-

Steric Hindrance : The 2,3-dichloro groups reduce reactivity toward bulky nucleophiles.

-

Boron Masking : The pinacol boronate ester improves stability but requires deprotection for certain reactions.

Protodeboronation

Under acidic or aqueous conditions, protodeboronation occurs, yielding:

Methyl 2,3-dichlorobenzoate+PinacolH⁺Byproducts

This side reaction is minimized in anhydrous solvents (e.g., THF) .

Homocoupling

Trace oxygen or excess palladium catalysts can induce homocoupling , producing symmetrical biaryls. Use of degassed solvents suppresses this pathway .

Polymer Functionalization

Used to synthesize boron-doped polymers for optoelectronic applications. Reaction with dihalides produces conjugated polymers with tunable bandgaps .

Stability and Handling

科学研究应用

Organic Synthesis

1.1 Suzuki-Miyaura Cross-Coupling Reactions

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the coupling of aryl or vinyl boronic acids with various electrophiles to form biaryl compounds. The mechanism involves:

- Transmetalation : The boron atom interacts with a palladium catalyst to facilitate the transfer of the aryl group to the electrophile.

- Reaction Conditions : Typically conducted in organic solvents such as tetrahydrofuran or dimethylformamide with bases like potassium carbonate .

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

| Parameter | Description |

|---|---|

| Solvent | Tetrahydrofuran (THF), DMF |

| Base | Potassium carbonate |

| Catalyst | Palladium (Pd) |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

Pharmaceutical Applications

2.1 Medicinal Chemistry

The compound is also explored in medicinal chemistry for its potential therapeutic applications. Its structural features allow it to serve as a precursor for synthesizing various biologically active compounds.

Case Study: Development of Antibacterial Agents

Research has indicated that derivatives of this compound exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The structure–activity relationship studies have shown that modifications in the boron-containing moiety can enhance antibacterial efficacy .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer in the synthesis of functionalized polymers. Its ability to participate in cross-linking reactions contributes to the development of materials with tailored properties for applications in coatings and electronics.

作用机制

The mechanism of action of methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl products. The boronic ester group facilitates the transfer of the aryl group to the palladium complex, which then undergoes reductive elimination to form the final product .

相似化合物的比较

Similar Compounds

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both dichloro and dioxaborolan substituents on the benzoate ring. This combination of functional groups makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile building block for the synthesis of a wide range of organic compounds .

生物活性

Methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1809900-40-0) is a synthetic organic compound notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C14H17BCl2O4. Its structure includes both dichloro and dioxaborolan substituents on a benzoate framework, which contribute to its reactivity in various chemical reactions such as Suzuki-Miyaura cross-coupling reactions .

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Compounds containing the benzo[b]furan motif have shown efficacy against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis. The unique positioning of substituents can enhance binding affinity to target proteins involved in cell proliferation .

- Case Study : A study evaluated the antiproliferative activity of benzo[b]furan derivatives against human cancer cell lines. Results showed that certain derivatives exhibited up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High (inferred from analogs) | Moderate (inferred from analogs) |

| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Moderate | High |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Low | Moderate |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoic acid with pinacolborane under palladium catalysis. This method allows for the incorporation of the dioxaborolan moiety effectively while maintaining high purity levels suitable for biological testing .

属性

IUPAC Name |

methyl 2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(12(18)19-5)11(17)10(16)7-8/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIDYWRKSICSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BCl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。